Cas no 2229648-56-8 (3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol)

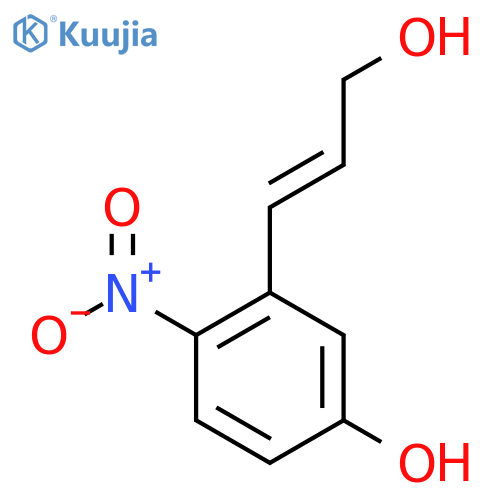

2229648-56-8 structure

商品名:3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol

- EN300-1800556

- 2229648-56-8

-

- インチ: 1S/C9H9NO4/c11-5-1-2-7-6-8(12)3-4-9(7)10(13)14/h1-4,6,11-12H,5H2/b2-1+

- InChIKey: ATWVYOUXHPGXOB-OWOJBTEDSA-N

- ほほえんだ: OC1C=CC(=C(/C=C/CO)C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 195.05315777g/mol

- どういたいしつりょう: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800556-1.0g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1800556-10.0g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1800556-10g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-1g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-5g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-0.5g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-2.5g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-5.0g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1800556-0.05g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1800556-0.1g |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol |

2229648-56-8 | 0.1g |

$779.0 | 2023-09-19 |

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

2229648-56-8 (3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量